(5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester
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Overview
Description
(5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often used to enhance the efficiency of the synthesis. These methods are scalable and can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
(5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives such as 5-methyl-1H-indazole-3-carboxylic acid and 1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid .
Uniqueness
What sets (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for developing new drugs and materials with tailored properties .
Biological Activity
(5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester, also known as 2-(5-Methoxy-1H-indazol-3-yl)acetic acid methyl ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and possible therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N2O3, with a molar mass of approximately 206.20 g/mol. The compound features an indazole ring substituted with a methoxy group and an acetic acid moiety, which enhances its solubility and potential biological activity.
Synthesis Methods
Several methodologies have been developed for synthesizing this compound:
- Esterification : The compound can be synthesized through the esterification of 2-(5-methoxy-1H-indol-3-yl)acetic acid .
- Microwave-assisted synthesis : This method allows for the rapid preparation of derivatives with high yields, facilitating the exploration of structure-activity relationships (SAR) in indazole-containing compounds .
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly:
1. Anti-inflammatory and Analgesic Properties
- The compound has been shown to modulate neurotransmitter systems, which may contribute to its analgesic effects. Its structural similarity to other biologically active compounds suggests potential interactions with pain modulation pathways.
2. Antitumor Activity
- Preliminary studies indicate that derivatives of indazole, including this compound, may possess anticancer properties. For instance, certain indazole derivatives have demonstrated inhibitory effects on cancer cell lines with IC50 values in the nanomolar range .
3. Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit various enzymes involved in inflammatory processes. For example, it has shown promise as an inhibitor of human neutrophil elastase (HNE), which is crucial in treating pulmonary diseases .
Case Studies
A few notable studies highlight the biological activity of this compound:
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications at specific positions on the indazole ring can significantly affect biological activity. Compounds with additional substitutions at the 4 or 6 positions often exhibit enhanced potency against targeted receptors and enzymes involved in inflammation and cancer progression .
Properties
IUPAC Name |
methyl 2-(5-methoxy-2H-indazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-7-3-4-9-8(5-7)10(13-12-9)6-11(14)16-2/h3-5H,6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFABFUMUMHBGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2C=C1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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